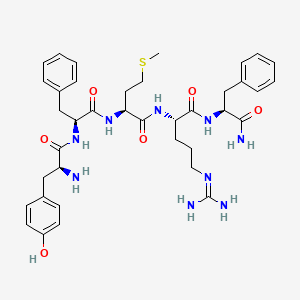

H-Tyr-phe-met-arg-phe-NH2

描述

The peptide “H-Tyr-phe-met-arg-phe-NH2” is a synthetic derivative of dermorphine . Dermorphine is a highly active opioid heptapeptide isolated from the skin of amphibians . The synthetic derivatives of dermorphine are especially interesting as possible precursors of drugs acting on opioid receptors .

Synthesis Analysis

The synthesis of such peptides often involves increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection . The biological activity of dermorphine changes as the depth of modification increases and manifests as an increased risk of side effects .Molecular Structure Analysis

The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides . The replacement of D-Ala 2 by D-Arg 2 in the starting amino-acid sequence of dermorphine made the molecule more resistant to enzymatic degradation .科学研究应用

分析方法开发

已开发出一种毛细管电泳 (CE) 方法来分离 H-Tyr-(D)Arg-Phe-Phe-NH2 和相关物质。该方法使用背景电解质,该电解质由 pH 2.5 的 0.1M 丙二酸和 7 mM 七(2,6-di-O-甲基)-β-环糊精组成。分离在 15 分钟内完成,展示了该方法在分析应用中的效率 (Brunnkvist 等,2004)。

神经系统研究

使用 Phe-Met-Arg-Phe-NH2 抗体的免疫组织荧光研究揭示了大鼠中广泛的神经系统,特别是在大脑、脊髓和后垂体中。这些研究有助于了解该肽的神经分布和潜在作用 (Weber 等,1981)。

生长激素释放研究

已显示出一种合成 Met5-脑啡肽肽类似物 Tyr-dTrp-Gly-Phe-Met-NH2 可以特异性释放大鼠的生长激素 (GH)。这突出了该肽在调节 GH 释放中的潜在作用,强调了芳香族氨基酸残基在 GH 释放活性中的第 2 位的重要性 (Bowers 等,1980)。

肽合成方法

已开发出一种在水溶液中进行的新型肽合成方法,该方法涉及使用水溶性偶联剂来合成诸如 FMRFamide(Phe-Met-Arg-Phe-NH2)的肽。该方法为肽合成技术提供了重大进展 (Kouge 等,1987)。

心脏活性神经肽研究

神经肽 Phe-Met-Arg-Phe-NH2 (FMRFamide) 被发现是扁蜷螺中一种强效的心脏活性神经肽。这一发现强调了该肽在心脏活性中以及其潜在的更广泛的生物学作用 (Linacre 等,1990)。

压力感受性反射敏感性分析

涉及 H-Tyr-D-Arg-Phe-Lys-NH2(一种 μ 受体选择性阿片肽)的研究表明,它通过外周机制抑制压力感受性反射敏感性。这表明迷走神经中存在 μ 阿片受体,从而深入了解阿片肽机制在调节心血管反应中的作用 (Kett 等,1998)。

作用机制

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)/t28-,29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGYVHAASVGIGA-XDIGFQIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-phe-met-arg-phe-NH2 | |

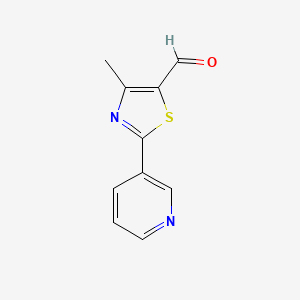

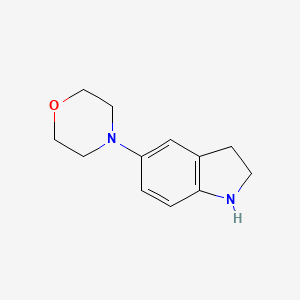

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

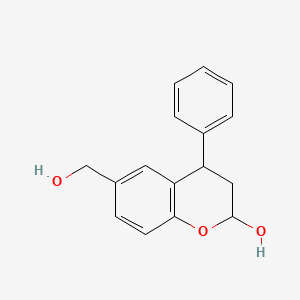

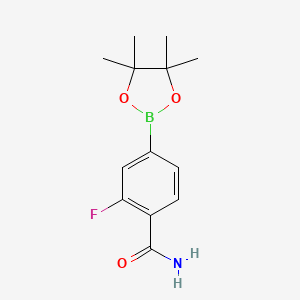

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)